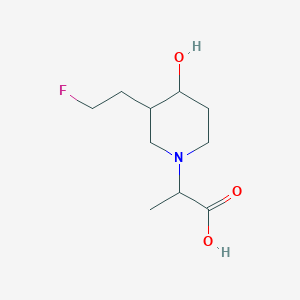
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid is a piperidine derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C10H18FNO3
- Molecular Weight : 219.25 g/mol
- Purity : Minimum 95%
- Physical Properties :
- Melting Point: Not specified
- Boiling Point: Not specified
- Density: Not specified
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals .
The biological activity of this compound is believed to be linked to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest it may act as an inhibitor for certain phosphodiesterases, which play a significant role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting various physiological processes such as inflammation and neurotransmission .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. A study highlighted the synthesis and evaluation of related compounds, which demonstrated significant anti-inflammatory activity. The mechanism involves the modulation of inflammatory mediators, suggesting that similar effects might be expected from this compound .
Neuropharmacological Potential
The compound's structural characteristics suggest potential neuropharmacological applications. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions. The presence of the piperidine ring is often associated with psychoactive properties, warranting further investigation into its effects on neurological disorders .
Case Study 1: Anti-inflammatory Evaluation
In a recent study, a series of piperidine derivatives were synthesized and tested for their anti-inflammatory activity using various in vitro assays. The results indicated that compounds with similar structural motifs to this compound showed significant inhibition of pro-inflammatory cytokines, leading to reduced inflammation in cellular models .
Case Study 2: Neuropharmacological Assessment
Another study explored the neuropharmacological effects of related compounds on animal models exhibiting anxiety-like behaviors. The administration of these compounds resulted in a marked decrease in anxiety levels, suggesting that this compound could possess similar anxiolytic effects due to its chemical structure .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anti-inflammatory Activity | Significant reduction in inflammatory markers observed. |
| Neuropharmacological Effects | Decreased anxiety-like behaviors in animal models. |
| Mechanism | Potential phosphodiesterase inhibition leading to increased cAMP levels. |
These findings underscore the compound's potential therapeutic applications, particularly in treating inflammatory diseases and psychiatric disorders.
Propriétés
IUPAC Name |
2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-7(10(14)15)12-5-3-9(13)8(6-12)2-4-11/h7-9,13H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBNMNNOZCMUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C(C1)CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















